N-(3-Chloropropyl)-N-methylformamide
CAS No.: 4172-04-7
Cat. No.: VC18979736
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4172-04-7 |
|---|---|
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 g/mol |
| IUPAC Name | N-(3-chloropropyl)-N-methylformamide |
| Standard InChI | InChI=1S/C5H10ClNO/c1-7(5-8)4-2-3-6/h5H,2-4H2,1H3 |
| Standard InChI Key | PSSHCDKLHDMLPC-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCCCl)C=O |
Introduction
Chemical Identity and Structural Characteristics
N-(3-Chloropropyl)-N-methylformamide belongs to the class of formamides, organic compounds characterized by the functional group . Its IUPAC name derives from the substitution pattern on the nitrogen atom: a methyl group and a 3-chloropropyl chain. The compound’s structural formula is:
Key identifiers include:
The chlorine atom at the terminal position of the propyl chain confers electrophilic character, making the compound susceptible to nucleophilic attack .
Physicochemical Properties
Experimental data from spectroscopic and chromatographic analyses reveal the following properties :
| Property | Value |
|---|---|
| Density | 1.067 g/cm³ |
| Boiling Point | 255°C at 760 mmHg |
| Refractive Index | 1.447 |
| Flash Point | 108°C |
| Vapor Pressure | 0.0167 mmHg at 25°C |
| Molecular Weight | 135.59 g/mol |
The compound’s relatively high boiling point and low vapor pressure suggest stability under standard laboratory conditions, favoring its use in prolonged synthetic procedures .
Synthesis and Manufacturing
Industrial synthesis of N-(3-Chloropropyl)-N-methylformamide typically involves the reaction of N-methylformamide with 1-chloro-3-iodopropane under controlled conditions. Alternative routes include:
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Aminolysis of Esters: Reaction of methyl chloroformate with N-methyl-3-chloropropylamine.
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Reductive Alkylation: Catalytic hydrogenation of nitriles in the presence of formaldehyde and hydrochloric acid.
Critical parameters for optimizing yield and purity include:
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Temperature: 50–80°C
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Pressure: 1–3 atm
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Catalyst: Palladium on carbon (for reductive methods)
The chlorine atom’s position ensures regioselectivity in subsequent reactions, a feature exploited in multi-step syntheses .
Reactivity and Mechanistic Insights
The compound’s reactivity centers on the electrophilic chlorine atom and the amide carbonyl group. Key reaction pathways include:
Nucleophilic Substitution
The chloropropyl group undergoes displacement with nucleophiles (e.g., amines, alkoxides) to yield secondary amines or ethers:
This reaction is pivotal in synthesizing β-amino alcohols and heterocyclic compounds .
Hydrolysis
Under acidic or basic conditions, the formamide group hydrolyzes to form carboxylic acids or amines:
Controlled hydrolysis enables the production of N-methyl-3-chloropropylamine, a precursor to antidepressants and antihistamines .
Industrial and Pharmaceutical Applications
N-(3-Chloropropyl)-N-methylformamide’s dual functionality supports its role in:
Agrochemical Synthesis
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Herbicides: Intermediate in the production of chloroacetamide herbicides targeting weed lipid biosynthesis.
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Insecticides: Building block for neonicotinoid analogs with modified side chains for enhanced insect selectivity.
Pharmaceutical Intermediates
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Antipsychotics: Key precursor in the synthesis of risperidone and paliperidone via reductive amination .
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Anticancer Agents: Used to functionalize platinum(II) complexes for improved tumor targeting.
Comparative Analysis with Structural Analogs
Compared to 3-chloro-N-methylpropan-1-amine (CAS 65232-62-4), N-(3-Chloropropyl)-N-methylformamide exhibits:
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Lower Basicity: Due to the electron-withdrawing formamide group ( vs. for the amine) .
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Enhanced Solubility: Miscibility in polar aprotic solvents (e.g., DMF, DMSO) vs. limited solubility of the amine in water .
These differences dictate divergent applications in synthesis, with the formamide preferred for reactions requiring controlled nucleophilicity .
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